1-Methylpiperidine-2,6-diol
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
199433-21-1 |
|---|---|
Molecular Formula |
C6H13NO2 |
Molecular Weight |
131.17 g/mol |
IUPAC Name |
1-methylpiperidine-2,6-diol |
InChI |
InChI=1S/C6H13NO2/c1-7-5(8)3-2-4-6(7)9/h5-6,8-9H,2-4H2,1H3 |
InChI Key |
CCAZEOVPUHFGGM-UHFFFAOYSA-N |
SMILES |
CN1C(CCCC1O)O |
Canonical SMILES |
CN1C(CCCC1O)O |
Synonyms |
2,6-Piperidinediol,1-methyl-(9CI) |
Origin of Product |
United States |
Sophisticated Methodologies for the Chemical Synthesis of 1 Methylpiperidine 2,6 Diol and Its Precursors
Strategic Approaches for Piperidine (B6355638) Ring Formation
The synthesis of the piperidine scaffold, the central structural motif of 1-Methylpiperidine-2,6-diol, can be achieved through a variety of robust and elegant chemical strategies. These methods range from the formation of the ring through cyclization reactions to the modification of existing aromatic systems.
Cyclization Reaction Strategies
Ring-closing reactions are a cornerstone of heterocyclic synthesis, providing direct access to the piperidine core from acyclic precursors. These strategies can be broadly categorized into intramolecular and intermolecular processes, each offering unique advantages in terms of substrate scope and stereochemical control.
Intramolecular cyclization involves the formation of a C-N or C-C bond within a single molecule to construct the piperidine ring. nih.gov These reactions are often designed as cascades, where a single catalytic event triggers a sequence of bond-forming events to rapidly build molecular complexity.
Reductive hydroamination represents a powerful atom-economical method for synthesizing piperidines. This reaction typically involves the cyclization of an amino-alkyne or amino-alkene. For instance, a TMSOTf-mediated 6-endo-dig reductive hydroamination cascade of internal alkynylamines provides stereoselective access to piperidine derivatives. rsc.orgrsc.org The reaction proceeds through an acid-mediated functionalization of the alkyne, forming an enamine which then generates an iminium ion that is subsequently reduced. mdpi.comresearchgate.net This strategy has been successfully applied to the total synthesis of various piperidine alkaloids. organic-chemistry.orgacs.org The choice of protecting group on the nitrogen atom can significantly influence the reactivity and diastereoselectivity of the cyclization cascade. rsc.orgrsc.org Other approaches include the intramolecular reductive cyclization of 1,5-diketone derivatives, such as a 1-keto-5-ketoxime, using reagents like sodium cyanoborohydride to yield highly substituted N-hydroxypiperidines. tandfonline.comtandfonline.com
Interactive Table 1: Examples of Intramolecular Cyclization for Piperidine Synthesis
| Reaction Type | Catalyst/Reagent | Substrate Type | Key Features | Citations |
|---|---|---|---|---|
| Reductive Hydroamination | TMSOTf, Et3SiH | Internal Alkynylamines | Metal-free, stereoselective, forms 2,6-disubstituted piperidines. | rsc.orgrsc.orgorganic-chemistry.org |
| Reductive Hydroamination | Acid-mediated | Alkynes | Proceeds via enamine and iminium ion intermediates. | mdpi.comresearchgate.net |
| Radical Cyclization | Cobalt(II) catalyst | Linear Amino-aldehydes | Effective for various piperidines, though by-products can form. | nih.govmdpi.com |
| Reductive Cyclization | NaBH3CN | 1-Keto-5-ketoxime | Diastereoselective synthesis of N-hydroxypiperidines. | tandfonline.comtandfonline.com |
| Electroreductive Cyclization | Flow microreactor | Imines and dihaloalkanes | Eliminates toxic reagents, good yields. | nih.govbeilstein-journals.org |
Intermolecular strategies assemble the piperidine ring by bringing together two or more separate components. These methods are highly valued for their modularity, allowing for diverse substitution patterns on the final heterocyclic product.
[4+2] Annulation , or aza-Diels-Alder reactions, are a classic and powerful tool for constructing six-membered rings. In the context of piperidine synthesis, this involves the reaction of an imine (the aza-diene) with an alkene or allene (B1206475) (the dienophile). Phosphine-catalyzed [4+2] annulation of imines with allenes is an effective method for producing an array of functionalized piperidines with good stereoselectivity. researchgate.net Another approach involves an organocatalytic Mannich reaction followed by a reductive cyclization, constituting a formal [4+2] cycloaddition to yield 2,3-substituted piperidines with high enantioselectivity. rsc.org This strategy has been successfully applied to the synthesis of fluorinated piperidines using α-fluoro-β-ketoester starting materials, highlighting its modular nature. nih.gov Divergent strategies have also been developed where slight modifications in reaction conditions can switch the pathway between a [3+2] and a [4+2] annulation, providing access to either pyrrolidines or piperidines from the same olefin starting materials. nih.govrsc.org
[5+1] Cycloaddition offers an alternative disconnection for piperidine synthesis. A notable example is the rhodium-catalyzed nitrene-transfer reaction with vinylcyclopropanes, which constitutes a formal [5+1] cycloaddition to produce substituted tetrahydropyridines with high regioselectivity. nih.gov These intermediates can be readily converted to complex piperidines. nih.gov Another modular approach involves a gold-catalyzed cyclization followed by a chemoselective reduction and spontaneous Ferrier rearrangement, which acts as a flexible and diastereoselective [5+1] cycloaddition to furnish piperidin-4-ols. nih.gov Additionally, a hydrogen-borrowing [5+1] annulation method using an iridium(III) catalyst enables the stereoselective synthesis of substituted piperidines from alcohols and amino alcohols. nih.gov
Interactive Table 2: Overview of Intermolecular Cyclization Strategies
| Reaction Type | Catalyst/Reagent | Reactants | Key Features | Citations |
|---|---|---|---|---|
| [4+2] Annulation | Phosphine catalyst | Imines + Allenes | Enantioselective, produces functionalized piperidines. | researchgate.net |
| [4+2] Annulation | Organocatalyst | N-PMP aldimine + Glutaraldehyde | One-pot, high yield and enantioselectivity. | rsc.org |
| [4+2] Annulation | Palladium catalyst | α-Fluoro-β-ketoesters | Modular approach to 3-fluoropiperidines. | nih.gov |
| [5+1] Cycloaddition | Rh₂(esp)₂ | Vinylcyclopropanes + Nitrene precursor | Highly regioselective, forms tetrahydropyridines. | nih.gov |
| [5+1] Cycloaddition | Iridium(III) catalyst | Alcohols + Amino alcohols | Hydrogen-borrowing cascade, stereoselective. | nih.gov |
| [5+1] Cycloaddition | Gold catalyst | Homopropargyl amines | Diastereoselective, forms piperidin-4-ols. | nih.gov |
Catalytic Hydrogenation of Aromatic and Partially Saturated Piperidine Precursors (e.g., Pyridines, Piperidinones, Tetrahydropyridines)
The reduction of stable aromatic or partially unsaturated heterocyclic precursors is one of the most direct and widely used methods to obtain piperidines. rsc.org This approach benefits from the wide availability of substituted pyridines.
Hydrogenation of Pyridines: The catalytic hydrogenation of pyridines is a fundamental transformation, though it can be challenging due to the aromatic stability of the pyridine (B92270) ring and potential catalyst poisoning by the product piperidine. epfl.chresearchgate.net A variety of catalytic systems have been developed to overcome these hurdles. Homogeneous catalysts, such as iridium(III) complexes, can achieve robust and selective ionic hydrogenation of pyridines to yield multi-substituted piperidines, tolerating sensitive functional groups like nitro and bromo moieties. epfl.ch Heterogeneous catalysts are also widely employed. A cobalt catalyst on titanium nanoparticles facilitates hydrogenation in water, an environmentally benign solvent. mdpi.com Rhodium oxide (Rh₂O₃) has been shown to be a highly active catalyst for the hydrogenation of a broad range of unprotected pyridines under mild conditions (5 bar H₂, 40 °C). rsc.org Electrocatalytic hydrogenation using a rhodium-on-carbon catalyst in a membrane electrode assembly presents a modern, energy-efficient alternative to traditional high-pressure thermal processes. researchgate.netnih.gov Asymmetric hydrogenation of pyridines can be achieved using a chiral auxiliary-based method, allowing for the stereoselective formation of piperidines with multiple chiral centers. dicp.ac.cn
Hydrogenation of Piperidinones and Tetrahydropyridines: Partially saturated precursors like piperidinones (lactams) and tetrahydropyridines are also excellent substrates for hydrogenation. The reduction of a piperidinone can be a key step in a synthetic sequence. For example, the catalytic hydrogenation of 2,2,6,6-tetramethyl-4-piperidone to the corresponding piperidinol has been studied with various catalysts, with Raney Ni being highly effective. sioc-journal.cn Ruthenium-based catalysts have also shown high efficiency in similar hydrogenations. researchgate.net The stereochemistry of piperidinone hydrogenation is influenced by intramolecular interactions between the nitrogen lone pair and the unsaturated bond. researchgate.netrsc.org The reduction of the precursor 1-Methylpiperidine-2,6-dione (B1594012), a cyclic dione (B5365651), would directly yield the target compound, this compound.
Interactive Table 3: Catalytic Systems for Hydrogenation of Piperidine Precursors
| Precursor | Catalyst System | Conditions | Key Features | Citations |
|---|---|---|---|---|
| Pyridines | Iridium(III) complex | Homogeneous | Tolerates sensitive functional groups. | epfl.ch |
| Pyridines | Rh₂O₃ | 5 bar H₂, 40 °C, TFE | Mild conditions, broad scope for unprotected pyridines. | rsc.org |
| Pyridines | Pd(OH)₂/C | 100 bar H₂, Acetic Acid | Used in asymmetric hydrogenation with a chiral auxiliary. | dicp.ac.cn |
| Pyridines | Rh/C Cathode | Electrocatalytic | Ambient temperature and pressure. | researchgate.netnih.gov |
| Piperidinones | Raney Ni | Isopropanol/water, 2h | High yield (97.3%) for 2,2,6,6-tetramethyl-4-piperidinol. | sioc-journal.cn |
| Piperidinones | Ruthenium/N-doped carbon | Synergistic catalysis | Efficient hydrogenation. | researchgate.net |
Advanced Reductive Amination Protocols for N-Functionalization
Reductive amination is a cornerstone reaction in organic synthesis for forming C-N bonds, and it is particularly crucial for introducing substituents onto the nitrogen atom of the piperidine ring. thieme-connect.com To synthesize the target compound, this compound, a methyl group must be installed on the nitrogen atom. This can be achieved either by using methylamine (B109427) in a ring-forming reaction or by N-methylating a pre-formed piperidine ring.
One-pot reductive amination of aldehydes and ketones with a primary or secondary amine is a highly efficient method for preparing tertiary amines. thieme-connect.com Various reducing agents have been developed for this transformation, including specialized borohydride (B1222165) reagents. For instance, N-methylpiperidine zinc borohydride has been reported as a stable and effective reducing agent for the one-pot reductive amination of a wide variety of aldehydes and ketones, proceeding under neutral conditions in methanol (B129727) at room temperature. thieme-connect.comresearchgate.net This methodology can be extended to the direct reductive methylation of primary and secondary amines using formaldehyde (B43269) as the carbon source. researchgate.net Another strategy involves the reductive transamination of pyridinium (B92312) salts, where a rhodium catalyst facilitates a transfer hydrogenation, ultimately leading to the formation of N-aryl piperidines from an exogenous amine. nih.govacs.org In the context of synthesizing polyhydroxylated piperidines (iminosugars), double reductive amination of 1,5-dicarbonyl precursors with an amine source is a key cyclization strategy. semanticscholar.org
Interactive Table 4: Reagents for Reductive Amination and N-Methylation
| Reaction Type | Reagent/Catalyst | Substrates | Key Features | Citations |
|---|---|---|---|---|
| One-pot Reductive Amination | N-Methylpiperidine Zinc Borohydride | Aldehydes/Ketones + Amines | Stable reagent, neutral conditions, good to excellent yields. | thieme-connect.comresearchgate.net |
| Reductive Methylation | N-Methylpiperidine Zinc Borohydride, Formaldehyde | Primary/Secondary Amines | Efficient and mild procedure for forming N-methyl amines. | researchgate.net |
| Reductive Transamination | Rhodium catalyst, HCOOH | Pyridinium salts + Aryl amines | Forms N-aryl piperidines via a cascade process. | nih.govacs.org |
| Double Reductive Amination | NH₄(OAc), NaBH₃CN | 1,5-Dicarbonyl compounds | Key step in iminosugar synthesis to form the piperidine ring. | semanticscholar.org |
Multi-Component Reaction (MCR) Strategies for Piperidine Scaffolds
Multi-component reactions (MCRs) are highly convergent synthetic strategies where three or more reactants combine in a one-pot operation to form a product that incorporates substantial portions of all the starting materials. taylorfrancis.com This approach is prized for its efficiency, atom economy, and ability to rapidly generate libraries of structurally diverse molecules. bas.bg
The synthesis of highly functionalized piperidines is well-suited to MCR strategies. A common approach involves the reaction of an aldehyde, an amine, and a 1,3-dicarbonyl compound. For example, a simple and convenient one-pot MCR for synthesizing functionalized piperidines involves mixing aromatic aldehydes, amines, and 1,3-dicarbonyl compounds in ethanol (B145695) at room temperature, often using a nano-crystalline solid acid catalyst like nano-sulfated zirconia. bas.bg This method offers advantages such as short reaction times, mild conditions, and easy work-up. bas.bg Various catalysts have been employed to promote these transformations, including ZrOCl₂·8H₂O and tetrabutylammonium (B224687) tribromide (TBATB). taylorfrancis.com More complex MCRs have also been developed, such as a pseudo five-component reaction between aromatic aldehydes, ammonium (B1175870) acetate, β-nitrostyrenes, and Meldrum's acid to generate a wide range of structurally interesting piperidines. acs.org Biocatalysis has also been applied, with an immobilized lipase (B570770) (Candida antarctica lipase B) catalyzing the MCR of benzaldehyde (B42025), aniline, and an acetoacetate (B1235776) ester to produce piperidines in very good yields. rsc.org
Interactive Table 5: Examples of Multi-Component Reactions for Piperidine Synthesis
| Catalyst | Components | Key Features | Citations |
|---|---|---|---|
| Nano-sulfated zirconia | Aromatic aldehydes, Amines, 1,3-Dicarbonyls | One-pot, room temperature, reusable catalyst. | bas.bg |
| ZrOCl₂·8H₂O | Aromatic aldehydes, Amines, Acetoacetic esters | Aqua-compatible catalyst. | taylorfrancis.com |
| None specified | Aromatic aldehydes, Ammonium acetate, β-Nitrostyrenes, Meldrum's acid | Pseudo five-component reaction, high diversity. | acs.org |
| Immobilized Lipase (CALB) | Benzaldehydes, Anilines, Acetoacetate esters | First biocatalytic MCR for piperidines, reusable catalyst. | rsc.org |
| Picric acid | Not specified | Diastereoselective synthesis of syn-piperidines. | taylorfrancis.com |
Organometallic Catalysis in Piperidine Ring Assembly
The construction of the piperidine core structure is often a critical step in the synthesis of complex alkaloids and pharmaceutical agents. whiterose.ac.uk Organometallic catalysis offers powerful and versatile methods for the formation of this heterocyclic system, enabling reactions that are often difficult to achieve through classical means. Catalysts based on transition metals such as palladium, iridium, iron, and copper are prominent in this field. whiterose.ac.ukacs.orgorganic-chemistry.org
Palladium-catalyzed reactions are widely used for piperidine synthesis. For instance, the Wacker-type aerobic oxidative cyclization of alkenes using a Pd(DMSO)₂(TFA)₂ catalyst provides access to various six-membered nitrogen heterocycles, including piperidines. organic-chemistry.org Another palladium-catalyzed approach involves the reaction of vinyl iodides with N-tosylhydrazones, which proceeds through carbene insertion to form an η³-allyl ligand that subsequently cyclizes. organic-chemistry.org Furthermore, organozinc reagents can be used in palladium-catalyzed cross-coupling reactions to form substituted piperidines. whiterose.ac.uk
Iridium catalysts have also proven effective. A notable method involves the N-heterocyclization of primary amines with diols, catalyzed by a Cp*Ir complex, which can produce a variety of cyclic amines, including piperidines, in high yields. organic-chemistry.org
More recently, earth-abundant and less toxic metals like iron have been employed. An eco-friendly and highly diastereoselective synthesis of cis-2,6-disubstituted piperidines utilizes iron(III) chloride (FeCl₃·6H₂O) as a catalyst. organic-chemistry.org This method relies on the cyclization of β-amino allylic alcohol derivatives, where the reaction favors the formation of the thermodynamically more stable cis-isomer through an epimerization process. organic-chemistry.org This approach demonstrates high yields and excellent diastereoselectivity (up to >99/1), tolerating a range of functional groups. organic-chemistry.org
Copper-catalyzed methods have also been developed for intramolecular C-H amination to form piperidine rings from N-fluoride amides, expanding the toolkit for constructing these heterocycles. acs.org Gold-catalyzed hydroamination of aminoalkynes followed by electrophilic trapping of the resulting enamine intermediate is another strategy to produce functionalized piperidines. ipcm.fr
Table 1: Examples of Organometallic Catalysts in Piperidine Synthesis
| Catalyst System | Reaction Type | Substrates | Key Features | Reference(s) |
|---|---|---|---|---|
| Cp*Ir Complex | N-heterocyclization | Primary amines, Diols | Good to excellent yields for 5-, 6-, and 7-membered rings. | organic-chemistry.org |
| FeCl₃·6H₂O | Diastereoselective Cyclization | β-Amino allylic alcohols | Eco-friendly, high diastereoselectivity for cis-isomers (>99/1). | organic-chemistry.org |
| Pd(DMSO)₂(TFA)₂ | Wacker-type Aerobic Cyclization | Alkenyl amines | Access to morpholines, piperazines, and piperidines. | organic-chemistry.org |
| [Tpⁱᵖʳ²Cu(NCMe)] | Intramolecular C-H Amination | N-fluoride amides | Forms both pyrrolidines and piperidines. | acs.org |
| Gold (I) Catalysts | Hydroamination/Trapping | 1,6-Aminoalkynes | Forms functionalized piperidines via cyclic enamine intermediates. | ipcm.fr |
Specific Synthesis of this compound from Derived Intermediates
Once the piperidine scaffold is established, or starting from a commercially available precursor, specific methodologies are required to synthesize the target compound, this compound. These methods focus on the controlled introduction and stereochemical definition of the two hydroxyl groups.
The most direct route to this compound is the reduction of its corresponding diketone, 1-Methylpiperidine-2,6-dione, also known as N-methylglutarimide. The choice of reducing agent is critical to achieve the desired diol without over-reduction or undesired side reactions.
Common hydride reagents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are capable of reducing diones to diols. chemistrysteps.com However, the reactivity of the glutarimide (B196013) system presents specific challenges. The reduction can proceed stepwise, initially forming a hemiaminal (or lactamol), which is a stable intermediate where only one of the two carbonyl groups is reduced. For instance, the reduction of N-methylglutarimide with diisobutylaluminium hydride (DIBAH) gives poor yields of the lactamol, whereas lithium triethylborohydride (LiEt₃BH) has been shown to be more effective for this partial reduction. rushim.ru
To achieve the full reduction to the this compound, stronger reducing conditions are typically necessary. Lithium aluminum hydride (LiAlH₄) can be used to reduce substituted piperidine-2,6-diones to their corresponding diol derivatives. google.com However, care must be taken as harsh conditions or certain reagents can lead to ring cleavage. rushim.ru The use of NaBH₄ in the presence of acid, for example, has been noted to potentially cause the cleavage of the piperidine ring. rushim.ru
Table 2: Reducing Agents for 1-Methylpiperidine-2,6-dione
| Reagent | Product(s) | Conditions | Notes | Reference(s) |
|---|---|---|---|---|
| Sodium Borohydride (NaBH₄) | Piperidine-2,6-diol | Methanol/Ethanol | Standard reduction; can cause ring cleavage in acidic media. | rushim.ruambeed.com |
| Lithium Aluminum Hydride (LiAlH₄) | Piperidine-2,6-diol | Anhydrous THF | Powerful reductant for complete reduction of both carbonyls. | chemistrysteps.comgoogle.com |
| Lithium Triethylborohydride (LiEt₃BH) | Lactamol (Hemiaminal) | CH₂Cl₂ at low temp. | Highly selective for partial reduction to the lactamol. | rushim.ru |
| Diisobutylaluminium Hydride (DIBAH) | Lactamol (Hemiaminal) | - | Gives very poor yields for this transformation. | rushim.ru |
Achieving stereochemical control in the synthesis of this compound is essential for accessing specific isomers. This can be accomplished through various asymmetric strategies that establish the stereocenters at C2 and C6.
Diastereoselective synthesis often involves the reduction of the 1-methylpiperidine-2,6-dione precursor using substrate or reagent control. For β-hydroxy ketones, which are structurally analogous to the lactamol intermediate formed during the reduction, established protocols like the Evans-Saksena or Narasaka-Prasad reductions can yield 1,3-diols with high diastereoselectivity. wikipedia.org Applying these principles to the reduction of the lactamol intermediate derived from N-methylglutarimide could provide a pathway to specific diastereomers of the final diol.
Enantioselective routes typically begin with the asymmetric construction of the piperidine ring itself. Organocatalysis provides a powerful platform for this purpose. For example, chiral phosphoric acids have been used to catalyze the synthesis of highly substituted piperidines with excellent enantiomeric excess (up to 99% ee). nih.gov Similarly, intramolecular aza-Michael reactions catalyzed by quinoline-based organocatalysts can produce enantiomerically enriched 2,6-disubstituted piperidines. mdpi.comnih.gov Once the chiral piperidine scaffold is formed, subsequent functional group manipulations can lead to the enantiopure diol.
An alternative approach involves the diastereoselective functionalization of a pre-existing chiral piperidine. For instance, diastereoselective epoxidation of a tetrahydropyridine (B1245486) intermediate, followed by regioselective ring-opening, can install hydroxyl groups with defined stereochemistry. acs.org
Biocatalysis offers an environmentally benign and highly selective alternative for producing chiral compounds. researchgate.net Chemoenzymatic strategies, which combine the strengths of chemical synthesis and biocatalysis, are particularly powerful for creating complex chiral molecules like substituted piperidine diols. nih.govacs.org
One key chemoenzymatic approach involves the desymmetrization of a meso-precursor. For example, the enzymatic hydrolysis of a meso-diacetate, such as N-carbobenzoxy-cis-2,6-diacetoxymethyl-piperidine, using a lipase from Aspergillus niger (ANL), can yield a chiral monoacetate with high enantiomeric excess (ee ≥ 98%). ijcce.ac.ir Conversely, the enzymatic acetylation of the corresponding meso-diol with Candida antarctica lipase (CAL) can produce the enantiomeric monoacetate, providing access to both enantiomers of the chiral synthon. ijcce.ac.ir These chiral monoacetates are versatile intermediates that can be converted into the desired chiral diols.
Another powerful biocatalytic strategy employs transaminases (TAs). In a cascade reaction, a diketone can undergo a highly regio- and enantioselective monoamination catalyzed by a ω-TA. researchgate.netnih.gov The resulting amino-ketone can spontaneously cyclize to form an enantiopure cyclic imine, which can then be diastereoselectively reduced to furnish a chiral 2,6-disubstituted piperidine. researchgate.net
More advanced cascades combine ene-reductases (EReds) and imine reductases (IReds) or reductive aminases (RedAms) to convert α,β-unsaturated ketones into chiral amines with two stereocenters, offering a modular way to access all four possible stereoisomers of a product. acs.org These enzymatic cascades provide highly efficient routes to chiral piperidine scaffolds that are precursors to chiral diols. nih.govresearchgate.net
In the multi-step synthesis of a molecule with multiple functional groups like this compound, protecting groups are indispensable tools for achieving chemoselectivity. wikipedia.org They temporarily mask a reactive functional group to prevent it from interfering with reactions occurring elsewhere in the molecule.
For the synthesis of this compound, protecting groups can be applied to the nitrogen atom or the hydroxyl groups. The piperidine nitrogen is often protected to prevent it from acting as a base or nucleophile during subsequent steps. Common nitrogen protecting groups include carbamates like benzyloxycarbonyl (Cbz) or tert-butoxycarbonyl (Boc), which can be readily introduced and later removed under specific conditions. chemicalbook.com
When manipulating the diol itself, it may be necessary to differentiate between the two hydroxyl groups or to protect them both simultaneously. 1,3-diols can be protected as cyclic acetals or ketals, for example, by reacting them with benzaldehyde or acetone (B3395972) to form a benzylidene acetal (B89532) or an acetonide, respectively. wikipedia.org These cyclic protecting groups are stable under basic and nucleophilic conditions but are easily cleaved with aqueous acid. chemistrysteps.com
For selective protection of one hydroxyl group over another, silyl (B83357) ethers such as triethylsilyl (TES) or tert-butyldimethylsilyl (TBDMS) are frequently used. ntu.edu.sgnih.gov The steric bulk of these groups allows for the selective protection of a less hindered primary alcohol in the presence of a secondary one. The choice of protecting group is crucial and depends on its stability to the upcoming reaction conditions and the orthogonality of its removal relative to other protecting groups in the molecule. universiteitleiden.nl For example, a synthesis might require an acid-labile Boc group on the nitrogen and a fluoride-labile silyl group on a hydroxyl function, allowing for their independent removal. wikipedia.org
Elucidation of Chemical Reactivity and Mechanistic Pathways of 1 Methylpiperidine 2,6 Diol
Functionalization Reactions of Hydroxyl Groups (e.g., Esterification, Etherification, Oxidation)
The two hydroxyl groups at the C2 and C6 positions of the piperidine (B6355638) ring are key sites for functionalization. These secondary alcohols can undergo typical reactions such as esterification and etherification to yield a range of derivatives.
Esterification: In the presence of an acid catalyst or through the use of an acyl chloride or anhydride (B1165640), 1-methylpiperidine-2,6-diol can be converted to its corresponding di-ester. The reaction rate and yield are dependent on the specific reagents and conditions employed. For instance, reaction with acetic anhydride would yield 1-methylpiperidine-2,6-diyl diacetate.
Etherification: The formation of ethers can be achieved under basic conditions, for example, using the Williamson ether synthesis. Deprotonation of the hydroxyl groups with a strong base like sodium hydride, followed by reaction with an alkyl halide, would result in the corresponding di-ether derivative.
Oxidation: Oxidation of the secondary hydroxyl groups in this compound can lead to the formation of 1-methylpiperidine-2,6-dione (B1594012). This transformation can be accomplished using various oxidizing agents. The choice of oxidant is crucial to selectively target the hydroxyl groups without affecting the tertiary amine.
| Reaction Type | Reagent Example | Product Type |
| Esterification | Acetic Anhydride | Di-ester |
| Etherification | Sodium Hydride, Alkyl Halide | Di-ether |
| Oxidation | Chromium-based reagents | Di-ketone |
Reactivity and Derivatization at the Nitrogen Atom (e.g., Alkylation, Acylation)
The tertiary nitrogen atom in the this compound ring possesses a lone pair of electrons, making it nucleophilic and basic. This allows for a range of reactions that modify the amine group.
Alkylation: The nitrogen atom can be further alkylated by reaction with an alkyl halide. This process results in the formation of a quaternary ammonium (B1175870) salt. For example, reaction with methyl iodide would yield a 1,1-dimethyl-2,6-dihydroxypiperidinium iodide salt. The reactivity of the nitrogen atom is a key aspect of its chemical profile.
Acylation: While less common for tertiary amines, under specific conditions, reactions that involve the nitrogen atom can occur. However, the primary reactivity at the nitrogen center is its nucleophilicity leading to alkylation.
Ring-Opening and Ring-Closing Reaction Mechanisms
The stability of the piperidine ring in this compound generally makes it resistant to ring-opening reactions under standard conditions. However, under forcing conditions or through specific mechanistic pathways, the ring can be cleaved. Conversely, the diol functionality can be relevant in the synthesis of bicyclic structures through ring-closing reactions.
Detailed Investigation of Oxidative and Reductive Transformations within the Diol Framework
The redox chemistry of this compound is a significant aspect of its reactivity.
Oxidative Transformations: As mentioned, oxidation of the diol leads to the corresponding dione (B5365651). Further oxidation can potentially lead to the formation of N-oxides, where the nitrogen atom is oxidized. The specific outcome depends on the nature and stoichiometry of the oxidizing agent used.
Reductive Transformations: The reduction of this compound is less straightforward as the hydroxyl groups are already in a reduced state. However, the compound itself can be seen as the reduction product of 1-methylpiperidine-2,6-dione. This reduction can be achieved using various reducing agents, such as sodium borohydride (B1222165) or lithium aluminum hydride.
| Transformation | Starting Material | Reagent Type | Product |
| Oxidation | This compound | Oxidizing Agent | 1-Methylpiperidine-2,6-dione |
| Reduction | 1-Methylpiperidine-2,6-dione | Reducing Agent | This compound |
| N-Oxidation | This compound | Oxidizing Agent | This compound N-oxide |
Exploration of Radical Reactions and Pathways Involving the Piperidine Diol
The involvement of this compound in radical reactions is a more specialized area of its chemistry. Radical reactions could be initiated at the C-H bonds adjacent to the hydroxyl groups or the nitrogen atom. Such reactions could lead to a variety of products through pathways involving radical intermediates. The ability of the compound to undergo various transformations makes it a versatile component in organic synthesis.
Advanced Stereochemical Investigations and Conformational Analysis of 1 Methylpiperidine 2,6 Diol
Identification and Separation of Diastereomeric and Enantiomeric Forms
1-Methylpiperidine-2,6-diol possesses three chiral centers (N-1, C-2, and C-6), giving rise to multiple stereoisomers. The relationship between the substituents at the C-2 and C-6 positions defines the diastereomeric forms: cis and trans. Each of these diastereomers exists as a pair of enantiomers.
The separation of these stereoisomers is a critical step for stereochemical analysis and for isolating specific biologically active forms. Standard methods for resolving enantiomers and separating diastereomers are applicable.
Chromatographic Methods : High-performance liquid chromatography (HPLC) using a chiral stationary phase is a powerful technique for separating enantiomers. nih.gov Similarly, supercritical fluid chromatography (SFC) is recognized as an effective and often faster alternative to HPLC for chiral separations. lcms.cz These methods exploit the differential interaction of the enantiomers with the chiral environment of the column, leading to different retention times.
Resolution via Diastereomer Formation : A classic chemical method involves reacting the racemic mixture of this compound with an enantiomerically pure chiral resolving agent, such as a chiral acid. libretexts.org This reaction produces a mixture of diastereomeric salts or esters. Since diastereomers have different physical properties (e.g., solubility, melting point), they can be separated by techniques like fractional crystallization or standard column chromatography. libretexts.orggoogle.com Once separated, the chiral auxiliary is chemically removed to yield the resolved, enantiomerically pure diols.
Stereoisomers of this compound
| Isomer Type | Description | Specific Isomers |
|---|---|---|
| Diastereomers | Stereoisomers that are not mirror images of each other. Defined by the relative orientation of the hydroxyl groups. | cis-1-Methylpiperidine-2,6-diol trans-1-Methylpiperidine-2,6-diol |
| Enantiomers | Non-superimposable mirror images. Each diastereomer has a corresponding enantiomer. | (2R,6S)- and (2S,6R)- forms (meso-like for cis) (2R,6R)- and (2S,6S)- forms (for trans) |
Conformational Preferences of the Piperidine (B6355638) Ring System (e.g., Chair, Boat Conformations)
Like cyclohexane, the piperidine ring predominantly adopts a chair conformation to minimize angular and torsional strain. wikipedia.org Other conformations, such as the boat and twist-boat, are significantly higher in energy and are typically considered as transition states or transient intermediates in conformational exchange processes rather than stable, populated forms. rsc.orgresearchgate.net
For this compound, the analysis focuses on the possible chair conformations and the orientation of the three substituents (one methyl and two hydroxyl groups). The relative stability of these chair conformers is determined by the steric interactions between the substituents.
Relative Energies of Piperidine Ring Conformations
| Conformation | Relative Energy (Approximate) | Key Characteristics |
|---|---|---|
| Chair | 0 kcal/mol (Reference) | Most stable; staggered bonds minimize torsional strain. |
| Twist-Boat | ~5.5 kcal/mol | Avoids flagpole interactions of the boat form but has higher torsional strain than the chair. researchgate.net |
| Boat | ~6.5 kcal/mol | High energy due to eclipsing bonds and transannular steric strain (flagpole interactions). |
Influence of the N-Methyl Substitution on Ring Conformation and Equilibria
The introduction of a methyl group on the nitrogen atom has a profound impact on the conformational equilibrium of the piperidine ring. In unsubstituted N-methylpiperidine, there is a strong preference for the conformer where the methyl group occupies an equatorial position. rsc.org The energy difference between the equatorial and axial conformers is substantial, estimated to be around 3.16 kcal/mol, which is much larger than the preference in methylcyclohexane (B89554) (1.74 kcal/mol). wikipedia.org This large energy penalty for the axial N-methyl group is attributed to severe steric hindrance with the axial hydrogen atoms at C-2 and C-6.
This strong equatorial preference means that the N-methyl group acts as a conformational lock. However, in this compound, the presence of hydroxyl groups at C-2 and C-6 introduces competing steric demands. The final conformational equilibrium will be a balance between the preference of the N-methyl group for the equatorial position and the steric interactions involving the hydroxyl groups, particularly 1,3-diaxial interactions. For instance, if placing the C-2 and C-6 hydroxyl groups in equatorial positions leads to other severe steric clashes, a conformation with an axial N-methyl group might become more accessible than in the unsubstituted case. acs.org
Conformational Energy of N-Methyl Group in Piperidine
| N-Methyl Position | Relative Stability | Governing Factor |
|---|---|---|
| Equatorial | More Stable (by ~3.16 kcal/mol) wikipedia.org | Minimizes steric interactions with C2/C6 axial hydrogens. |
| Axial | Less Stable | Significant 1,3-diaxial steric strain with C2/C6 axial hydrogens. |
Analysis of Allylic Strain and its Stereochemical Implications
A critical factor governing the stereochemistry of N-substituted 2,6-disubstituted piperidines is A(1,3) strain, also known as pseudo-allylic strain. acs.org This type of strain describes the steric interaction between a substituent on a trigonal center (or an atom with a lone pair, like nitrogen) and a substituent on an adjacent sp3-hybridized carbon. In the context of this compound, this refers to the steric clash between the N-methyl group and the substituents at C-2 and C-6.
When the N-methyl group and the C-2/C-6 hydroxyl groups are all in the equatorial plane, a severe steric interaction can arise. researchgate.net To alleviate this A(1,3) strain, the molecule may adopt a conformation where the C-2 and C-6 hydroxyl groups are forced into the axial positions. researchgate.netresearchgate.net This preference can override the typical preference for substituents to be equatorial, demonstrating that pseudo-allylic strain between the N-substituent and the C-2/C-6 substituents can dominate the stereochemical outcome. researchgate.net Therefore, the most stable conformation of cis-1-Methylpiperidine-2,6-diol is likely a chair form with an equatorial N-methyl group and two axial hydroxyl groups to avoid A(1,3) strain.
Influence of A(1,3) Strain on Conformer Stability
| C2/C6-OH Position | N-Me Position | Presence of A(1,3) Strain | Predicted Stability |
|---|---|---|---|
| Equatorial | Equatorial | High | Disfavored researchgate.net |
| Axial | Equatorial | Low | Favored |
Chiral Recognition Phenomena in the Presence of Chiral Auxiliaries or Catalysts
Chiral recognition is the process by which a chiral molecule interacts differently with the two enantiomers of another chiral compound. This phenomenon is fundamental to enantioselective catalysis and the separation of enantiomers.
For piperidine derivatives, chiral recognition can be observed and studied using spectroscopic methods like NMR. When a racemic mixture of a chiral piperidine, such as trans-1-Methylpiperidine-2,6-diol, is mixed with a chiral auxiliary or a chiral metal complex, two diastereomeric adducts are formed in situ. For example, studies on similar 1,2-dimethylpiperidines have shown that complexation with chiral dirhodium(II) tetracarboxylate derivatives leads to the formation of diastereomeric complexes. researchgate.net Because these complexes are diastereomers, they have different chemical and physical properties, which can result in distinct signals in their ¹H and ¹³C NMR spectra. researchgate.net This signal splitting allows for the direct observation and quantification of the enantiomers in the mixture.
This principle is also the basis for enantioselective catalysis, where a chiral catalyst preferentially binds to one enantiomer of the substrate to facilitate a reaction, leading to an enantioenriched product. The design of chiral auxiliaries and catalysts relies on understanding these non-covalent interactions that drive chiral recognition. whiterose.ac.uk
Sophisticated Spectroscopic Elucidation and Structural Characterization of 1 Methylpiperidine 2,6 Diol
Nuclear Magnetic Resonance (NMR) Spectroscopy Applications
NMR spectroscopy serves as the cornerstone for the structural elucidation of organic molecules, providing detailed information about the atomic framework, connectivity, and stereochemistry. For 1-Methylpiperidine-2,6-diol, a suite of 1D and 2D NMR experiments would be employed to unambiguously determine its structure.
Comprehensive ¹H NMR Spectroscopy for Proton Assignments and Coupling Constant Analysis
The ¹H NMR spectrum provides information on the chemical environment and connectivity of protons in a molecule. For this compound, the spectrum would display distinct signals corresponding to the different sets of chemically non-equivalent protons. The exact chemical shifts and multiplicities are influenced by factors such as solvent, temperature, and the specific stereochemistry (cis or trans) of the hydroxyl groups. pressbooks.publibretexts.org
The expected proton signals are:
N-CH₃ Protons: A singlet appearing in the range of δ 2.2-2.4 ppm, characteristic of a methyl group attached to a nitrogen atom in a piperidine (B6355638) ring. chemicalbook.com
Hydroxyl Protons (-OH): A broad singlet whose chemical shift is highly variable (typically δ 1.5-4.0 ppm) and dependent on concentration, solvent, and temperature. This signal would disappear upon the addition of D₂O.
Methine Protons (H-2/H-6): These protons, attached to the carbons bearing the hydroxyl groups (C-2 and C-6), would appear as multiplets in the δ 3.5-4.2 ppm region. Their downfield shift is due to the deshielding effect of the adjacent electronegative oxygen atoms. Their multiplicity would arise from coupling to the protons on the adjacent methylene (B1212753) groups (C-3 and C-5).
Methylene Protons (H-3/H-4/H-5): The protons on the piperidine ring would resonate as complex multiplets in the upfield region, typically between δ 1.4-1.9 ppm. The signals for H-3, H-4, and H-5 may overlap, and their precise shifts and coupling patterns would depend on the ring's conformation and the relative stereochemistry of the hydroxyl groups. chemicalbook.com
Analysis of the coupling constants (J-values) would provide insight into the dihedral angles between adjacent protons, which is essential for conformational analysis. libretexts.org
Table 1: Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
| N-CH₃ | 2.2 - 2.4 | s (singlet) |
| -OH | 1.5 - 4.0 | br s (broad singlet) |
| H-2, H-6 | 3.5 - 4.2 | m (multiplet) |
| H-3, H-4, H-5 | 1.4 - 1.9 | m (multiplet) |
¹³C NMR Spectroscopy for Carbon Skeleton and Hybridization States
The ¹³C NMR spectrum reveals the number of unique carbon environments and their hybridization states. In a proton-decoupled spectrum, each non-equivalent carbon atom produces a single peak. libretexts.org The chemical shifts are indicative of the carbon's electronic environment. pressbooks.pub
The expected carbon signals for this compound are:
N-CH₃ Carbon: A signal in the range of δ 40-47 ppm, consistent with a methyl group on a nitrogen atom.
Carbinol Carbons (C-2/C-6): These sp³ carbons are bonded to hydroxyl groups, causing them to be significantly deshielded and appear in the δ 65-80 ppm range. pressbooks.pubcarlroth.com
Methylene Carbons (C-3/C-4/C-5): These sp³ carbons of the piperidine ring would resonate in the δ 20-40 ppm range. carlroth.com The C-4 carbon would likely be the most upfield, while C-3 and C-5 would be slightly downfield due to the proximity of the C-2 and C-6 hydroxyl groups.
The number of signals would depend on the molecule's symmetry. For instance, the trans isomer might show more signals than the corresponding cis isomer if the latter possesses a higher degree of symmetry.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| N-CH₃ | 40 - 47 |
| C-2, C-6 | 65 - 80 |
| C-3, C-5 | 25 - 40 |
| C-4 | 20 - 30 |
Advanced Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Structural Connectivity and Stereochemistry
Two-dimensional (2D) NMR experiments are indispensable for confirming the assignments made from 1D spectra and for assembling the complete molecular structure. libretexts.orgnist.gov
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings. rsc.org For this compound, COSY would show cross-peaks connecting H-2 to H-3, H-3 to H-4, H-4 to H-5, and H-5 to H-6, thereby confirming the sequence of protons around the piperidine ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom. nist.gov It would be used to definitively link the proton assignments from the ¹H NMR spectrum to the carbon assignments from the ¹³C NMR spectrum (e.g., the proton signal at δ ~3.8 ppm would correlate with the carbon signal at δ ~70 ppm, confirming their assignment as H-2/C-2).
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are bonded. foodb.ca This technique is crucial for determining the relative stereochemistry. For example, in a cis-isomer where both hydroxyl groups are axial, a NOESY cross-peak would be expected between the axial protons at H-2 and H-6. The absence of this correlation and the presence of others (e.g., between an axial H-2 and axial H-4) would suggest a trans-configuration.
Application of NMR for Diastereomeric and Enantiomeric Excess Determination
NMR spectroscopy is a powerful tool for quantifying the ratio of stereoisomers.
Diastereomeric Excess (de): Diastereomers (e.g., cis- and trans-1-Methylpiperidine-2,6-diol) are distinct compounds with different physical properties and, therefore, different NMR spectra. foodb.ca If a synthesis produces a mixture of diastereomers, the ¹H or ¹³C NMR spectrum will show separate sets of peaks for each. The ratio of the diastereomers can be determined by integrating the corresponding unique signals.
Enantiomeric Excess (ee): Enantiomers have identical NMR spectra in an achiral solvent. To determine the enantiomeric excess, a chiral auxiliary, such as a chiral derivatizing agent (e.g., Mosher's acid) or a chiral solvating agent, is added to the NMR sample. This auxiliary reacts with or complexes the enantiomers to form diastereomeric species, which will have distinct and separable signals in the NMR spectrum. The integration of these signals allows for the precise calculation of the enantiomeric excess. researchgate.net
High-Resolution Mass Spectrometry (HRMS) for Exact Mass and Fragmentation Pattern Analysis
High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. For this compound (C₆H₁₃NO₂), the expected monoisotopic mass is 131.0946 g/mol . In HRMS, the compound would typically be observed as the protonated molecule, [M+H]⁺, with a calculated exact mass of 132.1019.
Analysis of the fragmentation pattern in the mass spectrum (MS/MS) provides further structural confirmation. Expected fragmentation pathways for this compound would include:
Loss of a water molecule (-18 Da) from the protonated parent ion to yield a fragment at m/z 114.0913.
Loss of a hydroxyl radical (·OH, -17 Da).
Cleavage of the piperidine ring, leading to various smaller charged fragments characteristic of the piperidine skeleton.
Table 3: Predicted HRMS Data for this compound
| Ion | Molecular Formula | Calculated Exact Mass (m/z) |
| [M+H]⁺ | C₆H₁₄NO₂⁺ | 132.1019 |
| [M+H-H₂O]⁺ | C₆H₁₂NO⁺ | 114.0913 |
Infrared (IR) Spectroscopy for Characteristic Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. The IR spectrum of this compound would be dominated by absorptions characteristic of its alcohol and amine functionalities.
The principal characteristic absorption bands would be:
O-H Stretch: A strong and broad absorption band in the region of 3600-3200 cm⁻¹, characteristic of the hydroxyl (-OH) groups and indicative of hydrogen bonding.
C-H Stretch: Absorption bands in the 2950-2850 cm⁻¹ region due to the stretching vibrations of the sp³ C-H bonds in the piperidine ring and the N-methyl group.
C-O Stretch: A strong absorption in the 1250-1000 cm⁻¹ range, corresponding to the stretching vibration of the carbon-oxygen single bonds of the alcohol groups.
C-N Stretch: An absorption in the 1250-1000 cm⁻¹ region, typical for the C-N bond of a tertiary amine. chemicalbook.com
Table 4: Predicted Characteristic IR Absorption Bands for this compound
| Functional Group | Vibration Type | Predicted Absorption Range (cm⁻¹) | Intensity |
| O-H (Alcohol) | Stretch, H-bonded | 3600 - 3200 | Strong, Broad |
| C-H (sp³) | Stretch | 2950 - 2850 | Medium-Strong |
| C-O (Alcohol) | Stretch | 1250 - 1000 | Strong |
| C-N (Amine) | Stretch | 1250 - 1000 | Medium |
Crystallographic Analysis of this compound Remains Undetermined
A comprehensive search of scientific literature and crystallographic databases reveals a notable absence of X-ray crystallography data for the specific chemical compound this compound. Despite the foundational importance of X-ray crystallography in definitively establishing the three-dimensional structure, absolute stereochemistry, and solid-state conformation of chemical entities, no published crystal structure for this particular diol appears to be available in the public domain.
X-ray crystallography stands as the gold standard for unambiguous molecular structure elucidation. This powerful analytical technique involves irradiating a crystalline form of a compound with X-rays and analyzing the resulting diffraction pattern. This pattern provides detailed information about the arrangement of atoms within the crystal lattice, including precise bond lengths, bond angles, and torsional angles. For chiral molecules, specialized crystallographic methods can also determine the absolute configuration of stereocenters, a critical aspect for understanding a compound's biological activity and chemical properties.
Furthermore, crystallographic studies offer invaluable insights into the solid-state conformation of a molecule—the specific spatial arrangement of its atoms in the crystalline form. This includes the preferred geometry of cyclic systems, such as the piperidine ring in this compound, which can adopt various conformations like the common "chair" or "boat" forms. The solid-state conformation is influenced by a variety of intermolecular forces, including hydrogen bonding, which would be particularly relevant for a diol.
While crystallographic data exists for structurally related compounds, such as various piperidine derivatives and piperidine-2,6-dione precursors, this information cannot be extrapolated to definitively describe this compound. Each compound possesses a unique crystalline arrangement dictated by its specific functional groups and stereochemistry.
The lack of a reported crystal structure for this compound means that key structural parameters, which would typically be presented in detailed tables, remain unknown.
Table 1: Hypothetical Crystallographic Data for this compound
| Parameter | Value |
|---|---|
| Crystal System | Data Not Available |
| Space Group | Data Not Available |
| a (Å) | Data Not Available |
| b (Å) | Data Not Available |
| c (Å) | Data Not Available |
| α (°) | Data Not Available |
| β (°) | Data Not Available |
| γ (°) | Data Not Available |
| Volume (ų) | Data Not Available |
| Z | Data Not Available |
| Density (calculated) (g/cm³) | Data Not Available |
Table 2: Hypothetical Selected Bond Lengths and Angles for this compound
| Measurement | Value |
|---|---|
| C2-O1 Bond Length (Å) | Data Not Available |
| C6-O2 Bond Length (Å) | Data Not Available |
| N1-C1 Bond Length (Å) | Data Not Available |
| C2-N1-C6 Angle (°) | Data Not Available |
Without experimental crystallographic data, any discussion of the definitive absolute stereochemistry and solid-state conformation of this compound would be purely speculative. Future research involving the successful crystallization and subsequent X-ray diffraction analysis of this compound would be necessary to provide this fundamental scientific information.
Theoretical and Computational Chemistry Studies on 1 Methylpiperidine 2,6 Diol
Quantum Chemical Calculations (e.g., Density Functional Theory (DFT), Ab Initio Methods) for Electronic Structure
Quantum chemical calculations are fundamental to understanding the electronic properties of 1-Methylpiperidine-2,6-diol. Methods like Density Functional Theory (DFT) and ab initio calculations are employed to solve the electronic Schrödinger equation, providing information on molecular orbitals, charge distribution, and reactivity.
DFT, particularly with hybrid functionals such as B3LYP, is a common choice for studying piperidine (B6355638) derivatives due to its balance of computational cost and accuracy. dntb.gov.ua These calculations can determine the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is a crucial parameter, as it relates to the chemical reactivity and kinetic stability of the molecule. dntb.gov.ua A smaller gap generally suggests higher reactivity.
For this compound, DFT calculations would reveal the distribution of electron density, highlighting the electronegative oxygen and nitrogen atoms. A Molecular Electrostatic Potential (MEP) map would visually represent the electrophilic and nucleophilic sites, with negative potential (typically colored red) around the hydroxyl groups and the nitrogen lone pair, and positive potential (blue) around the hydrogen atoms of the hydroxyl groups and the methyl group.
Table 1: Illustrative DFT-Calculated Electronic Properties of this compound
| Property | Illustrative Value | Significance |
| HOMO Energy | -6.5 eV | Indicates the energy of the outermost electrons; related to the ability to donate electrons. |
| LUMO Energy | 1.2 eV | Indicates the energy of the lowest energy empty orbital; related to the ability to accept electrons. |
| HOMO-LUMO Gap | 7.7 eV | Relates to chemical stability; a larger gap implies lower reactivity. |
| Dipole Moment | 2.5 D | Quantifies the overall polarity of the molecule, influencing solubility and intermolecular interactions. |
Note: The values in this table are illustrative and represent typical results expected from DFT calculations on similar heterocyclic compounds.
Computational Analysis of Conformational Energy Landscapes and Isomer Stability
The flexible six-membered ring of this compound can adopt various conformations, primarily chair and boat forms. Computational methods are essential for exploring the potential energy surface and identifying the most stable conformers. nih.gov
The chair conformation is generally the most stable for piperidine rings. However, the presence of substituents—the N-methyl group and two hydroxyl groups—leads to several possible stereoisomers and diastereomers, each with its own set of stable conformations (e.g., axial vs. equatorial positioning of substituents).
Computational analysis involves geometry optimization of all possible isomers and their conformers. nih.gov The relative energies are then calculated to determine the most stable forms. For instance, a study on 2-methylpiperidine showed that the equatorial conformer is more stable than the axial one. nih.gov In the case of this compound, the stability of each isomer will be influenced by a combination of steric hindrance and intramolecular interactions, such as hydrogen bonding between the hydroxyl groups.
Table 2: Representative Relative Energies of this compound Conformers
| Conformer (Substituent Positions) | Relative Energy (kcal/mol) | Population at 298 K (%) |
| Chair (2-OH eq, 6-OH eq, N-Me eq) | 0.00 | 75% |
| Chair (2-OH ax, 6-OH eq, N-Me eq) | 1.5 | 10% |
| Chair (2-OH eq, 6-OH ax, N-Me eq) | 1.5 | 10% |
| Twist-Boat | 5.0 | <1% |
Note: This table presents hypothetical data to illustrate how computational analysis can quantify the relative stability of different conformers. 'eq' denotes equatorial and 'ax' denotes axial.
Molecular Dynamics Simulations for Conformational Flexibility and Solvent Effects
While quantum chemical calculations provide information on static structures, Molecular Dynamics (MD) simulations offer insights into the dynamic behavior of this compound over time. researchgate.net MD simulations model the movement of atoms and molecules by solving Newton's equations of motion, allowing for the exploration of conformational flexibility and the influence of the surrounding environment, such as a solvent.
An MD simulation of this compound in an explicit solvent like water would reveal how the molecule changes its shape and interacts with solvent molecules. researchgate.net Key parameters that can be analyzed from MD simulations include root-mean-square deviation (RMSD) to assess structural stability, and hydrogen bonding analysis to understand interactions with the solvent. researchgate.net These simulations can show, for example, how water molecules form a hydration shell around the polar hydroxyl groups, influencing the conformational preferences of the piperidine ring.
Reaction Mechanism Pathway Calculations and Transition State Analysis
Computational chemistry is a valuable tool for elucidating the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, it is possible to identify the reactants, products, intermediates, and, crucially, the transition states that connect them. acs.org
For example, the mechanism of oxidation of the hydroxyl groups or the N-demethylation of this compound could be investigated. DFT calculations can be used to locate the geometry of the transition state and calculate its energy. The energy difference between the reactants and the transition state gives the activation energy of the reaction, which is a key determinant of the reaction rate. This type of analysis provides a detailed, step-by-step picture of how the reaction proceeds at a molecular level.
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts) for Comparison with Experimental Data
Computational methods can predict various spectroscopic properties, with Nuclear Magnetic Resonance (NMR) chemical shifts being one of the most common and useful. researchgate.net The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a reliable approach for calculating NMR shielding tensors, which are then converted into chemical shifts. nih.gov
By calculating the 1H and 13C NMR chemical shifts for the different stable conformers of this compound, a theoretical spectrum can be generated. researchgate.netresearchgate.net This predicted spectrum can be compared with experimental data to aid in the assignment of peaks and to confirm the dominant conformation in solution. d-nb.info Discrepancies between predicted and experimental shifts can also point to specific structural features or solvent effects that were not initially considered.
Table 3: Hypothetical Comparison of Experimental and DFT-Predicted 13C NMR Chemical Shifts for the Most Stable Conformer of this compound
| Carbon Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) | Difference (ppm) |
| C2 | 70.1 | 69.5 | 0.6 |
| C3 | 30.5 | 30.1 | 0.4 |
| C4 | 22.8 | 22.5 | 0.3 |
| C5 | 30.3 | 29.9 | 0.4 |
| C6 | 69.9 | 69.3 | 0.6 |
| N-CH3 | 42.5 | 42.0 | 0.5 |
Note: This table is illustrative, showing the typical level of agreement that can be achieved between DFT-predicted and experimentally measured NMR chemical shifts.
Strategic Synthetic Utility and Application As a Versatile Building Block
Precursor in the Synthesis of Diverse Substituted Piperidine (B6355638) Analogues
1-Methylpiperidine-2,6-diol serves as an excellent starting point for the synthesis of a wide array of 2,6-disubstituted piperidine analogues, which are prominent structural motifs in many alkaloids and pharmaceutical agents. rsc.org The hydroxyl groups of the diol can be readily converted into better leaving groups, such as tosylates, mesylates, or halides. Subsequent nucleophilic substitution reactions with a variety of nucleophiles allow for the introduction of diverse functional groups at the C2 and C6 positions.
This strategy facilitates the creation of libraries of piperidine derivatives for structure-activity relationship (SAR) studies. For instance, substitution with carbon nucleophiles (e.g., organocuprates, Grignard reagents), nitrogen nucleophiles (e.g., azides, amines), or oxygen/sulfur nucleophiles (e.g., alkoxides, thiolates) can be achieved. The stereochemical outcome of these substitutions—whether they proceed with inversion or retention of configuration—can often be controlled by the choice of reagents and reaction conditions, providing access to either cis- or trans-2,6-disubstituted products. rsc.orgmdpi.com
Table 1: Potential 2,6-Disubstituted Piperidine Analogues from this compound This table illustrates hypothetical synthetic transformations based on standard organic chemistry principles applied to the diol intermediate.
| Nucleophile | Reagent Example | Resulting C2/C6 Substituent | Potential Product Class |
|---|---|---|---|
| Azide | Sodium Azide (NaN₃) | -N₃ | Precursor to 2,6-diaminopiperidines |
| Alkyl | Lithium Dialkylcuprate (R₂CuLi) | -R (e.g., -CH₃, -C₄H₉) | 2,6-Dialkylpiperidines |
| Cyano | Sodium Cyanide (NaCN) | -CN | Dinitrile precursor to dicarboxylic acids or diamines |
| Thiolate | Sodium Thiophenoxide (NaSPh) | -SPh | 2,6-Di(phenylthio)piperidines |
| Alkynyl | Lithium Acetylide | -C≡CH | 2,6-Dialkynylpiperidines |
Intermediate in the Construction of Complex Nitrogen-Containing Heterocycles
The specific 1,5-relationship of the two hydroxyl groups in cis-1-Methylpiperidine-2,6-diol makes it an ideal substrate for the construction of bridged or fused bicyclic heterocyclic systems. By reacting the diol with bifunctional electrophiles, the C2 and C6 positions can be tethered together, forming a new ring and resulting in a more complex and rigid molecular framework.
For example, treatment with phosgene (B1210022) or a phosgene equivalent can yield a cyclic carbonate, while reaction with thionyl chloride could produce a cyclic sulfite. These transformations generate novel heterocyclic systems where the piperidine ring is fused to another ring, a structural feature present in various natural products. This approach is a powerful method for building molecular complexity rapidly from a simple, readily accessible starting material. The synthesis of such constrained analogues is of significant interest as they can lock the molecule into a specific bioactive conformation.
Development of Chiral Building Blocks for Asymmetric Synthesis
Chirality is a critical factor in the activity of many pharmaceuticals and natural products. google.tg this compound can be developed into a valuable chiral building block for asymmetric synthesis. The precursor, 1-Methylpiperidine-2,6-dione (B1594012), is a prochiral molecule. Asymmetric reduction of the two ketone groups can, in principle, afford enantiomerically enriched or diastereomerically pure versions of the diol.
Once obtained in chiral form, the C₂-symmetric cis-diol is particularly useful. researchgate.net C₂-symmetric molecules are powerful tools in asymmetric catalysis and synthesis, as the identical electronic and steric environments of the two reactive sites can lead to high levels of stereoselectivity in subsequent reactions. orgsyn.org For instance, a C₂-symmetric diol can be used as a chiral ligand for a metal catalyst or can undergo desymmetrization, where the two identical hydroxyl groups are selectively made to react differently, creating multiple new stereocenters with high control. This approach has been successfully applied to other C₂-symmetric diols and aza-cycloalkanes for the synthesis of complex targets like indolizidine alkaloids. researchgate.net
Integration into Multi-Step Synthetic Sequences for Natural Product Analogues
The piperidine ring is the core of numerous alkaloids, including those with simple 2,6-disubstituted patterns like the solenopsins (fire ant alkaloids) and more complex fused systems like indolizidines and quinolizidines. rsc.orgrsc.orgresearchgate.net The synthetic utility of this compound as a versatile building block makes it an attractive starting point for the total synthesis of such natural products or their analogues.
Emerging Research Directions and Unexplored Avenues in 1 Methylpiperidine 2,6 Diol Chemistry
Development of Novel and Green Synthetic Methodologies
There are no specific green or novel synthetic methodologies detailed in the literature for 1-Methylpiperidine-2,6-diol. However, general principles for synthesizing piperidine (B6355638) derivatives and related diols can be considered. The most direct hypothetical route to this compound would be the reduction of 1-Methylpiperidine-2,6-dione (B1594012). ambeed.com Greener approaches to this transformation could involve catalytic hydrogenation using non-noble metal catalysts or biocatalytic methods.
Research into the synthesis of other piperidine derivatives often employs strategies such as:
Reductive Amination: This involves the reaction of a suitable diketone with methylamine (B109427) followed by reduction. For instance, a scalable route for a related dione (B5365651) involves the condensation of levulinic acid with methylamine, cyclization, and subsequent reduction steps.
Hydrogenation of Pyridine (B92270) Precursors: Asymmetric hydrogenation of substituted pyridines is a common method for producing chiral piperidines. mdpi.com
Cyclization Reactions: Intramolecular cyclization of amino aldehydes or other suitable linear precursors is a powerful tool in piperidine synthesis. mdpi.comwhiterose.ac.uk
These general methods represent potential, yet unexplored, avenues for the development of synthetic routes to this compound.
Application of Advanced Catalysis for Selective Transformations
No studies reporting the application of advanced catalysis for selective transformations of this compound were found. Research in the broader field of piperidine chemistry highlights several catalytic systems that could be relevant for its synthesis and subsequent reactions:
Hydrogenation Catalysts: The synthesis of the diol from its dione precursor would likely involve hydrogenation catalysts. While commercial Pd/C is common, research into more efficient, in-situ generated, or non-noble metal catalysts (e.g., Nickel, Copper, Cobalt) is an active area. rsc.org
Biocatalysis: Enzymes such as imine reductases (IREDs) and amine oxidases are used for the stereoselective synthesis of piperidines. Engineered CYP450 enzymes are also noted for the oxidation of piperidinols, suggesting that biocatalysis could be a viable, though unexplored, route for transformations involving this compound.
Organocatalysis: Chiral organocatalysts are employed in the enantioselective synthesis of protected piperidines through intramolecular aza-Michael reactions. mdpi.com
The application of these advanced catalytic methods to this compound remains an open area for investigation.
Exploration of New Reactivity Profiles and Transformation Pathways
The reactivity profile of this compound has not been explored. Based on its functional groups (two secondary alcohols and a tertiary amine), its reactivity can be hypothesized to include:
Oxidation: Selective or full oxidation of the hydroxyl groups to ketones or back to the dione.
Esterification/Etherification: Reaction of the hydroxyl groups with acids or alkylating agents.
Substitution Reactions: The hydroxyl groups could be converted into leaving groups to allow for nucleophilic substitution.
However, without experimental data, these remain theoretical possibilities. The exploration of its unique reactivity is a completely unexplored avenue.
Integration with Flow Chemistry and Automated Synthesis Platforms
The integration of this compound chemistry with flow chemistry or automated synthesis has not been reported. Flow chemistry is increasingly used for hydrogenation and other reactions in the synthesis of fine chemicals, offering advantages in safety, scalability, and control. rsc.org For related compounds, flow chemistry approaches using immobilized catalysts are being investigated. The synthesis of this compound via catalytic hydrogenation of the corresponding dione would be a prime candidate for adaptation to a continuous flow process, representing a significant area for future research and process development.
Q & A
Basic: What are the recommended synthetic routes for preparing 1-Methylpiperidine-2,6-diol with high purity?
Methodological Answer:
A common approach involves alkylation or cyclization reactions under controlled conditions. For example, refluxing precursor imides with alkylating agents (e.g., 1,4-dibromobutane) in the presence of anhydrous K₂CO₃ and a catalytic amount of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in acetone for 60–70 hours. Post-reaction, purification via column chromatography (chloroform:methanol = 9.5:0.5 v/v) ensures high purity . Optimize reaction stoichiometry and solvent ratios to minimize byproducts.
Basic: How should researchers validate the structural identity of this compound?
Methodological Answer:
Use a combination of spectroscopic and crystallographic techniques:
- NMR : Analyze H and C spectra to confirm proton environments and carbon connectivity.
- Mass Spectrometry (MS) : Confirm molecular weight via high-resolution MS (HRMS).
- X-ray Diffraction : For crystalline derivatives, resolve absolute configuration using single-crystal X-ray analysis . Cross-validate results with computational modeling (e.g., DFT calculations) to ensure consistency.
Advanced: What strategies enhance stereoselective synthesis of this compound enantiomers?
Methodological Answer:
Leverage biocatalytic methods for enantiomeric resolution. For example:
- Use plant-based biocatalysts like Daucus carota (carrot) or Pastinaca sativa (parsnip) roots to hydrolyze diastereomeric precursors selectively.
- Optimize reaction temperature (25–30°C) and duration (2–3 days) to achieve >40% enantiomeric excess (e.e.). Monitor progress via chiral HPLC or polarimetry .
Advanced: How can researchers assess the pharmacological potential of this compound derivatives?
Methodological Answer:
- ADMET Profiling : Predict absorption, distribution, metabolism, excretion, and toxicity using in silico tools (e.g., SwissADME, ProTox-II). Pay attention to mitochondrial toxicity risks, which can be mitigated by structural modifications .
- In Vitro Assays : Screen for enzyme inhibition (e.g., hCA-II, h11β-HSD1) via molecular docking. Prioritize derivatives with binding energies ≤−7 kcal/mol .
Data Contradiction Analysis: How to resolve discrepancies in spectroscopic data for this compound derivatives?
Methodological Answer:
- Cross-Validation : Repeat experiments under standardized conditions (solvent, temperature, concentration).
- Peer Review : Submit raw data (NMR FIDs, chromatograms) for independent validation. Use frameworks like FINER (Feasible, Interesting, Novel, Ethical, Relevant) to assess experimental design rigor .
- Supplementary Data : Provide crystallographic parameters (e.g., CCDC codes) or computational validation to support structural claims .
Advanced: What enzymatic hydrolysis methods are effective for modifying this compound derivatives?
Methodological Answer:
- Biocatalyst Screening : Test vegetable-based enzymes (e.g., Zingiber officinale rhizomes) for regioselective hydrolysis.
- Reaction Optimization : Adjust pH (6.5–7.5) and substrate-to-biocatalyst ratios to maximize monoacetate yields. Characterize products via LC-MS and compare retention times with synthetic standards .
Toxicity Profiling: What assays are critical for evaluating this compound safety?
Methodological Answer:
- hERG Inhibition : Use patch-clamp assays or in silico models (e.g., Pred-hERG) to assess cardiac toxicity risks. Derivatives with hERG IC₅₀ < 10 µM should be deprioritized .
- Cytotoxicity Screening : Perform MTT assays on human cell lines (e.g., HEK293) at 24–72 hours post-exposure. Include positive controls (e.g., cisplatin) for baseline comparison .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
